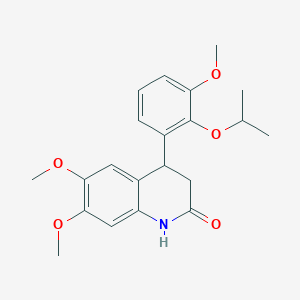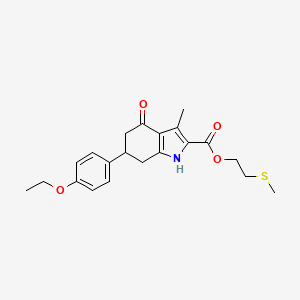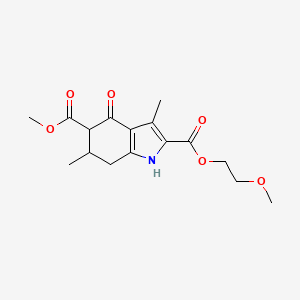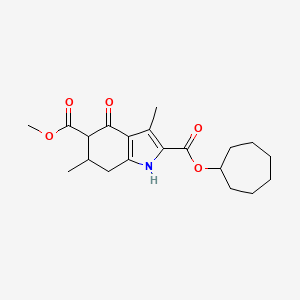
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as L-690,330, is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in neuroscience research. It has been shown to have a high affinity for the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. This compound has been used in studies to investigate the role of dopamine receptors in the brain, and to develop potential treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as a selective antagonist for the dopamine D1 receptor. It binds to the receptor with high affinity, preventing the binding of dopamine and inhibiting its downstream signaling pathways. This mechanism of action has been studied in detail using in vitro and in vivo models, and has provided valuable insights into the role of dopamine receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce locomotor activity and increase catalepsy, indicating a potential role in the regulation of motor function. It has also been shown to modulate dopamine release in the brain, and to have potential applications in the treatment of schizophrenia and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It has a high affinity for the dopamine D1 receptor, making it a valuable tool for investigating the role of dopamine receptors in the brain. It is also relatively stable and easy to synthesize, making it readily available for use in experiments. However, there are also some limitations to its use. This compound has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, its selectivity for the dopamine D1 receptor may limit its use in studies that involve other dopamine receptors.
Direcciones Futuras
There are several future directions for research on 4-(2-isopropoxy-3-methoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the potential use of this compound in the development of treatments for neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to investigate the long-term effects of this compound in vivo, and to determine its potential for use in clinical settings. Additionally, there is potential for the development of new compounds based on the structure of this compound, which may have improved selectivity and efficacy for the dopamine D1 receptor. Overall, the study of this compound has provided valuable insights into the role of dopamine receptors in the brain, and has opened up new avenues for research in the field of neuroscience.
Propiedades
IUPAC Name |
6,7-dimethoxy-4-(3-methoxy-2-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-12(2)27-21-13(7-6-8-17(21)24-3)14-10-20(23)22-16-11-19(26-5)18(25-4)9-15(14)16/h6-9,11-12,14H,10H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCYFNSBLUYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrahydro-2-furanylmethyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262859.png)






![sec-butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262909.png)

![2-buten-1-yl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4262914.png)


![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
